4-(1H-Imidazole-2-carbonyl)pyridine: Structural Architecture, Synthesis, and Pharmacological Applications
4-(1H-Imidazole-2-carbonyl)pyridine: Structural Architecture, Synthesis, and Pharmacological Applications
Topic: 4-(1H-imidazole-2-carbonyl)pyridine: Structural Architecture, Synthesis, and Pharmacological Applications Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-(1H-imidazole-2-carbonyl)pyridine, also known as (1H-imidazol-2-yl)(pyridin-4-yl)methanone, is a critical heteroaromatic scaffold in medicinal chemistry and coordination complex design. Distinguished by its keto-linker connecting a pyridine ring (position 4) and an imidazole ring (position 2), this molecule serves as a versatile bidentate ligand and a pharmacophore for kinase inhibition. Its structural duality—combining a basic pyridine nitrogen, an acidic imidazole NH, and an electron-withdrawing carbonyl—enables diverse interactions within biological active sites, particularly in ATP-competitive inhibition of p38 MAP kinase and GSK-3β. This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic pathways, and applications in drug discovery.
Chemical Structure & Molecular Architecture
Structural Identity
The molecule consists of a pyridine ring linked to an imidazole ring via a carbonyl bridge. This conjugation creates a planar or near-planar system, facilitating
| Property | Detail |
| IUPAC Name | (1H-imidazol-2-yl)(pyridin-4-yl)methanone |
| CAS Number | 21202-42-6 |
| Molecular Formula | C |
| Molecular Weight | 173.17 g/mol |
| SMILES | c1cc(ccn1)C(=O)c2[nH]ccn2 |
| InChIKey | IGCIZPNADAAYAN-UHFFFAOYSA-N |
Tautomerism and Electronic Properties
The imidazole ring exhibits annular tautomerism (1H vs. 3H), which is influenced by the electron-withdrawing carbonyl group at the C2 position.
-
Acidity (pKa): The carbonyl group increases the acidity of the imidazole NH (estimated pKa ~11-12) compared to unsubstituted imidazole (pKa ~14.4).
-
Basicity: The pyridine nitrogen remains basic (pKa ~3.5-4.0, lowered from 5.2 by the acyl group), while the imidazole N3 is less basic due to the adjacent carbonyl.
-
Coordination: The molecule acts as a chelating ligand. The imidazole N3 and the carbonyl oxygen can form stable 5-membered chelate rings with transition metals (e.g., Cu(II), Ru(II)), a property utilized in metallodrug design.
Physicochemical Properties[1][2][3]
The following data summarizes the core physical parameters critical for formulation and assay development.
| Parameter | Value / Description | Note |
| Physical State | Solid (Powder) | Typically off-white to pale yellow. |
| Melting Point | 170–174 °C | Varies with purity/solvate form. |
| Solubility (Water) | Low (< 1 mg/mL) | pH-dependent; soluble in acidic media. |
| Solubility (Organic) | High in DMSO, DMF, MeOH | Suitable for stock solutions (10-100 mM). |
| LogP (Predicted) | 0.7 – 0.9 | Lipophilic enough for cell permeability. |
| H-Bond Donors | 1 (Imidazole NH) | Critical for active site anchoring. |
| H-Bond Acceptors | 3 (Pyridine N, Imidazole N, C=O) | Facilitates extensive H-bond networks. |
Synthetic Methodologies
Synthesis of 4-(1H-imidazole-2-carbonyl)pyridine requires controlling the reactivity of the imidazole ring. Two primary routes are established: Directed Lithiation (preferred for scale and precision) and Oxidation of the Alcohol .
Route A: Directed Lithiation (The "Senior Scientist" Approach)
This method builds the C-C bond directly between the heterocycles. It requires protection of the imidazole nitrogen to direct lithiation to the C2 position.
Reagents:
-
Starting Material: 1-(Diethoxymethyl)imidazole or 1-(SEM)-imidazole.
-
Lithiation Agent: n-Butyllithium (n-BuLi).
-
Electrophile: 4-Cyanopyridine or Ethyl isonicotinate.
Protocol Logic:
-
Protection: Block N1 to prevent deprotonation and direct lithiation to C2.
-
Lithiation: Treat with n-BuLi at -78°C in THF. The protecting group coordinates Li, stabilizing the C2-lithio species.
-
Acylation: Add the pyridine electrophile.
-
If Nitrile: Forms an imine intermediate, hydrolyzed to ketone.
-
If Ester: Forms the ketone directly (requires careful stoichiometry to prevent over-addition).
-
-
Deprotection: Acidic hydrolysis removes the protecting group.
Route B: Oxidation of Alcohol
This route is useful if the alcohol precursor, (1H-imidazol-2-yl)(pyridin-4-yl)methanol, is available or synthesized via Grignard addition.
-
Oxidant: MnO
(activated) in refluxing dioxane or DCM. -
Mechanism: Selective oxidation of the benzylic-like alcohol to the ketone.
Synthetic Pathway Visualization
Caption: Step-wise synthesis via directed lithiation, ensuring regiospecificity at the imidazole C2 position.
Pharmacological Applications[3][4]
Kinase Inhibition (p38 MAP Kinase & GSK-3β)
The imidazole-pyridine motif is a privileged scaffold in kinase inhibitor discovery.
-
Mechanism: The pyridine nitrogen and imidazole NH often form a "donor-acceptor" hydrogen bond pair with the hinge region of the kinase ATP-binding pocket.
-
Role of Carbonyl: The carbonyl group acts as a spacer and an H-bond acceptor, orienting the aromatic rings to fit the hydrophobic pockets (Gatekeeper region).
-
Target Specificity: Derivatives of this scaffold have shown nanomolar potency against p38 Mitogen-Activated Protein Kinase (inflammation) and Glycogen Synthase Kinase-3β (GSK-3β) (cancer/neurodegeneration).
Metallodrugs and Coordination
-
Anticancer Complexes: The molecule serves as a chelating ligand for Ruthenium(II) and Iridium(III) half-sandwich complexes. The N,O-chelation mode stabilizes the metal center, allowing the complex to intercalate DNA or inhibit specific enzymes.
Mechanism of Action Diagram
Caption: Pharmacophore mapping of the scaffold within a generic kinase ATP-binding pocket.
Experimental Protocol: Synthesis via Lithiation
Objective: Synthesis of 4-(1H-imidazole-2-carbonyl)pyridine (10 mmol scale).
Materials:
-
1-(Diethoxymethyl)imidazole (Protected precursor)
-
n-Butyllithium (1.6 M in hexanes)
-
Ethyl isonicotinate
-
THF (anhydrous), HCl (2M)
Procedure:
-
Setup: Flame-dry a 100 mL round-bottom flask under Argon. Add 1-(diethoxymethyl)imidazole (1.70 g, 10 mmol) and anhydrous THF (30 mL).
-
Lithiation: Cool to -78°C (dry ice/acetone bath). Add n-BuLi (6.9 mL, 11 mmol) dropwise over 15 min. Stir for 30 min at -78°C. Note: Solution usually turns bright yellow/orange.
-
Coupling: Add ethyl isonicotinate (1.51 g, 10 mmol) dissolved in THF (5 mL) dropwise. Stir at -78°C for 1 hour, then allow to warm to room temperature (RT) over 2 hours.
-
Hydrolysis/Deprotection: Quench with 2M HCl (20 mL). Stir vigorously at RT for 4 hours (or reflux for 1 hour) to hydrolyze the acetal protecting group and the intermediate.
-
Workup: Neutralize with NaHCO
(sat. aq.) to pH ~8. Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na SO , and concentrate. -
Purification: Recrystallize from Ethanol or purify via flash chromatography (DCM:MeOH 95:5).
Yield: Expected 60-75%.
References
-
PubChem. 4-(1H-imidazole-2-carbonyl)pyridine Compound Summary. National Library of Medicine. [Link]
-
Bastiaansen, L. A. M., et al. Imidazole-2-carboxaldehyde.[1] Organic Syntheses, 1977, 57, 119. (Foundational lithiation chemistry for imidazole carbonyls). [Link]

